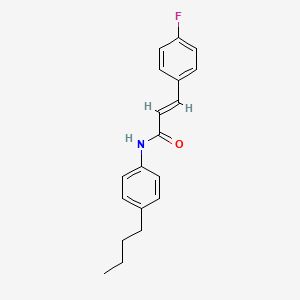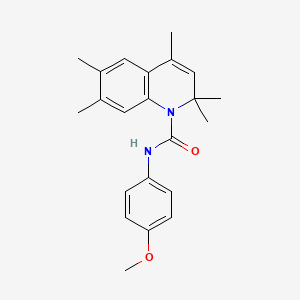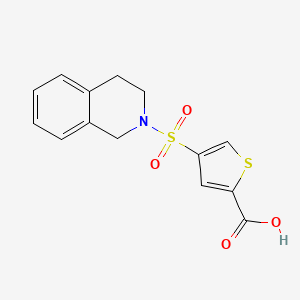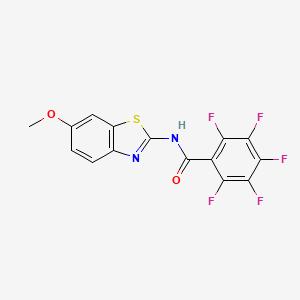![molecular formula C31H24Cl4N2O5S B4629786 ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)
ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate and dimethyl acetylenedicarboxylate in methanol. This process highlights the compound's intricate design, combining multiple functional groups and rings into a single molecule (Hou et al., 2009).
Molecular Structure Analysis
The molecular structure is characterized by a nearly planar thiazole ring fused with a dihydropyrimidine ring. This arrangement suggests a structure that could offer unique interactions with biological molecules, possibly leading to significant chemical reactivity or biological activity (Hou et al., 2009).
Chemical Reactions and Properties
The compound's structure allows for a variety of chemical reactions, particularly due to the presence of active methylene groups, ester functionalities, and the potential for nucleophilic attack on the thiazolo[3,2-a]pyrimidine ring system. Such reactivity can be harnessed for further derivatization or for interactions with biological targets.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the compound's molecular geometry and the distribution of functional groups. These properties are critical for determining the compound's behavior in different environments, its stability, and its suitability for use in various applications.
Chemical Properties Analysis
Chemically, the compound exhibits a rich array of interactions due to its diverse functional groups. The presence of an ester group, alongside chlorophenyl and methoxy groups, suggests that it may undergo hydrolysis, nucleophilic substitution, and other reactions typical of such moieties. Additionally, the fused ring system may impart stability and reactivity that could be exploited in synthesis and drug design.
Applications De Recherche Scientifique
Synthesis and Potential Applications
Research in the domain of thiazolopyrimidines and related heterocycles, which share structural motifs with the compound of interest, highlights the synthesis of novel compounds with potential applications in medicinal chemistry. For example, compounds derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic activities, indicating the relevance of these scaffolds in drug discovery (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized, showcasing the versatility of related heterocyclic compounds in generating diverse bioactive molecules (H. M. Mohamed, 2021).
Chemical Structure and Reactivity
The structural analysis and reactivity studies of compounds encompassing thiazolopyrimidine moieties provide insights into their conformational features and potential interaction patterns, which are crucial for understanding their biological activities and applications (H. Nagarajaiah & N. Begum, 2014). Such studies lay the foundation for designing compounds with optimized properties for specific applications.
Anticancer and Antimicrobial Potential
The exploration of thiazolopyrimidine derivatives extends to evaluating their potential in treating cancer and microbial infections. For instance, thiazolidinone, triazole, and thienopyrimidine derivatives, structurally related to the compound , have been synthesized and assessed for their anticancer activities, revealing promising candidates for further drug development (A. Abu‐Hashem et al., 2020).
Computational and Structural Studies
Computational and spectroscopic studies on thiazolopyrimidine derivatives provide valuable information on their electronic, chemical, and structural properties, aiding in the rational design of new compounds with desired biological activities (M. Smitha et al., 2021).
Propriétés
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl4N2O5S/c1-4-41-30(39)26-16(2)36-31-37(27(26)18-6-8-20(32)9-7-18)29(38)25(43-31)12-17-5-10-24(40-3)19(11-17)15-42-28-22(34)13-21(33)14-23(28)35/h5-14,27H,4,15H2,1-3H3/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHVZBMFSRPESG-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Cl)Cl)Cl)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC(=C(C=C4)OC)COC5=C(C=C(C=C5Cl)Cl)Cl)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl4N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)


![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)

![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4629729.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)
![(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4629745.png)
![3-nitrobenzyl 2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4629764.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)
![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)
